((Dimetilamino)metil)ferroceno

Descripción general

Descripción

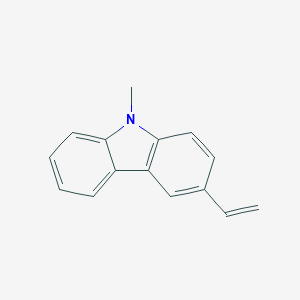

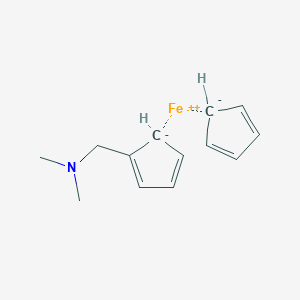

(Dimethylaminomethyl)ferrocene (DMAF) is a cyclopentadienyliron complex that has been studied extensively due to its unique properties. It is composed of a ferrocene core and two dimethylamino groups attached to the central carbon atom of the cyclopentadienyl ring. DMAF is known for its high electron donating ability and its ability to act as a ligand for transition metals. It has been used in various research applications, including catalysis and drug delivery.

Aplicaciones Científicas De Investigación

Sondeo Electroquímico del ADN

((Dimetilamino)metil)ferroceno se ha utilizado en el desarrollo de oligonucleótidos electroquímicamente activos para la detección de ADN o ARN . Estas sondas han sido capaces de detectar ADN y ARN a niveles femtomolares . El potencial redox de la sonda es independiente de la estructura diana, que puede ser de cadena simple o doble .

Preparación de Películas a Base de Óxido de Hierro

This compound se puede utilizar como precursor en la preparación de películas a base de óxido de hierro . Estas películas tienen aplicaciones potenciales en varios campos como la electrónica, el almacenamiento magnético y la catálisis .

Síntesis de Complejos

Este compuesto también se puede utilizar como ligando de amina en la síntesis del complejo de pentacarbonilo {[(dimetilamino)metil]ferroceno}tungsteno . Este complejo podría tener aplicaciones potenciales en catálisis y ciencia de materiales .

Polímeros y Dendrímeros Dinámicos Redox

Los compuestos basados en ferrocenilo, como this compound, tienen aplicaciones en química polimérica como polímeros dinámicos redox y dendrímeros . Estos materiales pueden cambiar sus propiedades en respuesta a cambios en su estado de oxidación, lo que los hace útiles en el desarrollo de materiales inteligentes .

Bioreceptores en Ciencia de Materiales

Los compuestos basados en ferrocenilo también se pueden utilizar en ciencia de materiales como bioreceptores

Mecanismo De Acción

Target of Action

(Dimethylaminomethyl)ferrocene, also known as (Dimethylaminomethyl)ferrocene or cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-yl-N,N-dimethylmethanamine;iron(2+), is a ferrocene with a dimethylaminomethyl substituent attached to one of the cyclopentadienyl ligands

Mode of Action

It is known that it can be used as a precursor in the preparation of iron oxide-based films . It can also act as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex .

Biochemical Pathways

Its use as a precursor in the preparation of iron oxide and magnesium-doped iron oxide films suggests that it may play a role in the biochemical pathways related to these processes .

Result of Action

Its use as a precursor in the preparation of iron oxide-based films suggests that it may have a role in the formation of these films .

Action Environment

It is known that it is an air-stable, dark-orange syrup that is soluble in common organic solvents .

Safety and Hazards

Direcciones Futuras

The future directions of (Dimethylaminomethyl)ferrocene research are likely to involve further exploration of its bio-organometallic properties. It has been found that introducing ferrocene into any molecule gives it specific properties, which has led to its use in a wide range of applications, from the development of new drugs to the creation of new materials . The development of new synthesis methods and the exploration of new applications for this compound are likely to be areas of future research .

Análisis Bioquímico

Biochemical Properties

(Dimethylaminomethyl)ferrocene plays a role in biochemical reactions, particularly in the preparation of iron oxide and magnesium-doped iron oxide films by atomic layer deposition (ALD) . It also acts as an amine ligand in the synthesis of pentacarbonyl {[(dimethylamino)methyl]ferrocene}tungsten complex

Cellular Effects

Ferrocene derivatives have been shown to induce changes in human breast cancer cells

Molecular Mechanism

It is known to participate in the synthesis of iron oxide-based films and act as an amine ligand in the synthesis of certain complexes

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (Dimethylaminomethyl)ferrocene can be achieved by the reaction of ferrocene with formaldehyde followed by reaction with dimethylamine.", "Starting Materials": ["Ferrocene", "Formaldehyde", "Dimethylamine", "Sodium hydroxide", "Methanol"], "Reaction": [ "Step 1: Dissolve 10 g of ferrocene and 20 g of formaldehyde in 100 mL of methanol.", "Step 2: Add 10 g of sodium hydroxide to the mixture and reflux for 6 hours.", "Step 3: Cool the mixture and add 10 mL of dimethylamine.", "Step 4: Reflux the mixture for another 6 hours.", "Step 5: Cool the mixture and filter the precipitate.", "Step 6: Wash the precipitate with methanol and dry it.", "Step 7: Recrystallize the product from ethanol." ] } | |

Número CAS |

1271-86-9 |

Fórmula molecular |

C13H27FeN |

Peso molecular |

253.20 g/mol |

Nombre IUPAC |

cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron |

InChI |

InChI=1S/C8H17N.C5H10.Fe/c1-9(2)7-8-5-3-4-6-8;1-2-4-5-3-1;/h8H,3-7H2,1-2H3;1-5H2; |

Clave InChI |

PYOPELHHIMWJMX-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |

SMILES canónico |

CN(C)CC1CCCC1.C1CCCC1.[Fe] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (dimethylaminomethyl)ferrocene?

A1: (Dimethylaminomethyl)ferrocene has the molecular formula C13H17FeN and a molecular weight of 243.13 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize (dimethylaminomethyl)ferrocene?

A2: Various techniques are employed to characterize dmaf, including:

- X-ray diffraction: Provides detailed structural information, including bond lengths and angles. [, , ]

- NMR Spectroscopy (1H and 13C): Offers insights into the compound's structure and dynamics. [, ]

- IR Spectroscopy: Reveals information about functional groups and bonding. []

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern. [, ]

- UV-Vis Spectroscopy: Provides information about electronic transitions. []

- Mössbauer Spectroscopy: Used to study the electronic environment of the iron atom. []

Q3: How does the conformation of the cyclopentadienyl rings in (dimethylaminomethyl)ferrocene affect its properties?

A3: In the crystal structure of a binuclear copper(II) complex containing dmaf, the cyclopentadienyl rings adopt an eclipsed conformation. [] This conformation can influence the compound's reactivity and coordination behavior.

Q4: How can (dimethylaminomethyl)ferrocene be resolved into its enantiomers?

A4: Resolution of dmaf into optically pure enantiomers is achieved through the use of (S)-proline derivatives. This resolution allows for the preparation and characterization of various optically active dmaf derivatives. []

Q5: How can (dimethylaminomethyl)ferrocene act as a ligand in organometallic chemistry?

A5: The nitrogen atom in the dimethylaminomethyl group of dmaf can coordinate to transition metals. This property allows dmaf to function as a ligand in various metal complexes, including those of molybdenum, tungsten, and copper. [, , ]

Q6: What is the role of (dimethylaminomethyl)ferrocene in the synthesis of planar chiral phosphapalladacycles?

A6: (Dimethylaminomethyl)ferrocene serves as a starting material in the synthesis of planar chiral phosphapalladacycles via enantioselective palladation. Reaction with sodium tetrachloropalladate in the presence of (R)-N-acetylphenylalanine results in the formation of the desired palladacycle with high enantiomeric excess. []

Q7: What is the significance of 2-Copper(dimethylaminomethyl)ferrocene in organometallic synthesis?

A7: 2-Copper(dimethylaminomethyl)ferrocene is a valuable intermediate in the synthesis of monosubstituted diferrocenyls, highlighting the utility of dmaf derivatives in constructing complex organometallic structures. []

Q8: How is (dimethylaminomethyl)ferrocene employed in the synthesis of ferrocenyl thioamide derivatives?

A8: (Dimethylaminomethyl)ferrocene participates in a single-step, three-component condensation reaction with an organic amine and elemental sulfur to yield various ferrocenyl thioamide derivatives. This reaction highlights the versatility of dmaf in forming carbon-sulfur bonds. []

Q9: How does (dimethylaminomethyl)ferrocene facilitate the synthesis of directly fused highly substituted naphthalenes?

A9: (Dimethylaminomethyl)ferrocene serves as both a reactant and a source of oxidant in a palladium-catalyzed dehydrogenative annulation with internal alkynes. This method leverages the redox properties of ferrocene to generate highly arylated naphthalenes functionalized with ferrocene units. []

Q10: Can (dimethylaminomethyl)ferrocene be used to prepare other substituted ferrocenes?

A10: Yes, the dimethylamino group in dmaf can be readily converted into other functionalities. For instance, 2-(dimethylaminomethyl)ferroceneboronic acid, derived from dmaf, is a precursor to various 2-halo-(dimethylaminomethyl)ferrocenes, which can undergo further transformations. [] Additionally, lithiation of 1,1′-bis(N,N-dimethylaminomethyl)ferrocene provides access to diversely substituted ferrocene derivatives. []

Q11: What are the applications of (dimethylaminomethyl)ferrocene in materials science?

A11: (Dimethylaminomethyl)ferrocene is a precursor to iron oxide and iron-magnesium oxide thin films. These films are deposited using dmaf and ferrocene precursors, demonstrating the potential of dmaf in materials science. [, ]

Q12: What is the role of (dimethylaminomethyl)ferrocene in electrochemical applications?

A12: (Dimethylaminomethyl)ferrocene exhibits electrochemical activity and serves as a mediator in electrochemical studies. For instance, it has been employed in a radial electrochemical flow cell coupled with mass spectrometry to investigate electron transfer processes. []

Q13: How does (dimethylaminomethyl)ferrocene contribute to the development of liquid-crystalline materials?

A13: (Dimethylaminomethyl)ferrocene serves as a building block for polymers exhibiting liquid-crystalline properties. Specifically, quaternization of 1,1′-bis(N,N-dimethylaminomethyl)ferrocene with suitable dihalides yields polymers capable of forming smectic phases. []

Q14: What are the implications of (dimethylaminomethyl)ferrocene's influence on Escherichia coli growth?

A15: (Dimethylaminomethyl)ferrocene exhibits a strong inhibitory effect on the growth of Escherichia coli. This finding suggests potential antibacterial properties of dmaf. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.